Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate
Overview
Description
Indanone, a compound similar to the one you’re asking about, is a fused molecule containing cyclopentanone and a benzene ring . It’s known to exhibit a broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of indanone derivatives has been achieved through various methods. For instance, the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products . Another method involved grinding, stirring, and ultrasound irradiation methods .
Molecular Structure Analysis
The molecular structure of indanone consists of a five-membered cyclopentanone ring fused with a benzene ring .
Chemical Reactions Analysis
The chemical reactions involving indanone derivatives are diverse. For instance, the cyclization mechanism of 2-alkyl-1-ethynylbenzene derivatives involves a 1,5-hydrogen shift of an initial metal-vinylidene intermediate .
Physical and Chemical Properties Analysis
The physical and chemical properties of indanone derivatives can vary widely. For example, 1H-Inden-1-one, 2,3-dihydro- has a molecular weight of 132.1592 .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques and Experimental Design : The synthesis of similar compounds, such as methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, can be achieved through Grignard reactions, demonstrating the potential for laboratory-based educational experiments. This synthesis technique is significant for understanding organic chemistry and advancing experimental skills in scientific research (W. Min, 2015).
- Crystal Structure Analysis : Research into similar compounds, like methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, involves crystal structure determination. These studies are crucial for understanding molecular configurations and reactions, contributing to the broader field of crystallography (S. Lee, J. Ryu, Junseong Lee, 2017).
Biological Activity and Potential Applications
- Anticancer Activity : Certain derivatives of 1H-inden-1-one, which are structurally related to the target compound, have been investigated for their anticancer activity. These studies contribute to understanding the potential medical applications of similar compounds (A. Karaburun et al., 2018).
- Antimicrobial Activity : Research has been conducted on methyl (4-alkanoyl-1,5-diaryl-2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetates, which bear resemblance to the target compound, to evaluate their antimicrobial properties. This highlights the importance of such compounds in the development of new antimicrobial agents (P. Mukovoz et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable for the development of new therapeutic agents . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
methyl 2-(5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-15-12(14)7-9-3-2-8-6-10(13)4-5-11(8)9/h4-6,9,13H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOXEXXDMBLLTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10701576 | |
Record name | Methyl (5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10701576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856169-08-9 | |
Record name | Methyl (5-hydroxy-2,3-dihydro-1H-inden-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10701576 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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